molecular formula C24H30N6O B4914073 N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

Cat. No.: B4914073
M. Wt: 418.5 g/mol
InChI Key: XATOISOWHNJFTI-UHFFFAOYSA-N
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Description

N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, a pyrazole ring, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide typically involves multiple steps, including the formation of the quinoxaline, piperidine, and pyrazole rings, followed by their subsequent coupling. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the piperidine or pyrazole rings.

Scientific Research Applications

N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving quinoxaline and piperidine derivatives.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoxaline moiety may play a key role in binding to these targets, while the piperidine and pyrazole rings may modulate the compound’s overall activity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O/c1-17-22(27-21-9-5-4-8-20(21)26-17)16-29-14-11-19(12-15-29)30-23(10-13-25-30)28-24(31)18-6-2-3-7-18/h4-5,8-10,13,18-19H,2-3,6-7,11-12,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATOISOWHNJFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCC(CC3)N4C(=CC=N4)NC(=O)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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